molecular formula C17H18O4 B14001612 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol

4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol

Cat. No.: B14001612
M. Wt: 286.32 g/mol
InChI Key: QEHTYBCDRGQJGN-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol is a stilbene derivative known for its antioxidative properties. This compound is structurally characterized by the presence of methoxy groups at the 3 and 5 positions of the phenyl ring and a hydroxyl group at the 2 position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The double bond in the ethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidative properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol involves its antioxidative properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It may also interact with various molecular targets and pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups enhances its antioxidative activity compared to other stilbene derivatives .

Properties

IUPAC Name

4-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHTYBCDRGQJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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